

# JNJ-38158471: A Technical Guide to its Primary and Secondary Targets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JNJ-38158471** is a potent, orally bioavailable tyrosine kinase inhibitor. This document provides a comprehensive technical overview of its primary and secondary molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. **JNJ-38158471** primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a critical role in angiogenesis. Its secondary targets include the receptor tyrosine kinases Ret and Kit, which are implicated in various oncogenic processes. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

### **Core Pharmacological Profile**

**JNJ-38158471** is a selective inhibitor of several receptor tyrosine kinases, with a primary affinity for VEGFR-2. Its inhibitory action on these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis and growth.[1]

#### **Data Presentation: Inhibitory Activity**

The following table summarizes the in vitro inhibitory activity of **JNJ-38158471** against its primary and secondary targets.



| Target        | IC50 (nM) | Assay Type             |
|---------------|-----------|------------------------|
| VEGFR-2 (KDR) | 40        | Cell-free kinase assay |
| Ret           | 180       | Cell-free kinase assay |
| Kit           | 500       | Cell-free kinase assay |

### **Primary Target: VEGFR-2**

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][3][4] **JNJ-38158471**'s high affinity for VEGFR-2 makes it a potent anti-angiogenic agent.

#### **VEGFR-2 Signaling Pathway**

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including:

- PLCy-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[2][5]
- PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.[3][5][6]
- Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5][6]

The inhibition of VEGFR-2 by **JNJ-38158471** blocks these downstream events, leading to a reduction in angiogenesis.





Click to download full resolution via product page

VEGFR-2 Signaling Pathway Inhibition by JNJ-38158471.



## **Secondary Targets: Ret and Kit**

**JNJ-38158471** also exhibits inhibitory activity against the receptor tyrosine kinases Ret and Kit, albeit at higher concentrations than for VEGFR-2.

#### **Ret Signaling Pathway**

The Ret receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands.[7] Aberrant Ret signaling is a known driver in several types of cancer.[8] Downstream signaling pathways activated by Ret include:

- RAS/MAPK Pathway[8][9]
- PI3K/AKT Pathway[8][9]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. JNJ-38158471 | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role -PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. cusabio.com [cusabio.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET receptor signaling: Function in development, metabolic disease, and cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-38158471: A Technical Guide to its Primary and Secondary Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255802#jnj-38158471-primary-and-secondary-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com